molecular formula C10H12ClN3 B1526273 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1365988-08-4

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B1526273
CAS No.: 1365988-08-4
M. Wt: 209.67 g/mol
InChI Key: LHXDETDLCNJRPM-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H11N3.ClH . It is a derivative of aniline and pyrazole, with a methyl group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an aniline group. The pyrazole ring has a methyl group attached to it .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 209.675 . The predicted boiling point is 319.1±17.0 °C, and the predicted density is 1.17±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Applications in Biological Imaging

2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is utilized in the facile synthesis of a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis involves ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, catalyzed by Et3N in ethanol under reflux conditions. Some derivatives bearing electron-donating methoxy groups exhibited fluorescence in the redshift region, indicating potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).

Antibacterial and Antifungal Properties

Several compounds synthesized from this compound have demonstrated significant antibacterial and antifungal activities. The pyrazolyl-based anilines, especially those with electron-donating methoxy and methyl groups, showed notable activity against various microbial strains and dermatophyte fungi. This suggests a potential role in developing antimicrobial agents (Banoji et al., 2022).

Potential in Antileishmanial Drugs

Compounds derived from this compound have been synthesized as part of a program to study potential anti-Leishmania drugs. The compounds showed promising results against promastigote forms of Leishmania amazonensis, with certain derivatives being particularly potent. This positions these derivatives as potential candidates for developing new antileishmanial drugs (de Mello et al., 2004).

Synthesis of Oligonucleotide Analogues

The chemical has been used in the selective O-phosphitilation of nucleoside phosphoramidite reagents, facilitating the synthesis of mixed-base oligonucleotides and oligonucleotide analogues containing sensitive substituents. This application is crucial in genetic research and the development of therapeutic nucleotides (Gryaznov & Letsinger, 1992).

Applications in Light-Emitting Devices

N,N-Di(3-(3-methyl-1H-pyrazol-1-yl)phenyl)aniline, a derivative, has been used in the production of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit long lifetimes and cover a wide emission spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs) and potentially other optoelectronic devices (Vezzu et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “3-(1-Methyl-1H-pyrazol-3-yl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It’s reasonable to assume that “2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride” may have similar hazards.

Future Directions

The future directions for “2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDETDLCNJRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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